![molecular formula C10H12N2S2 B5551418 4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

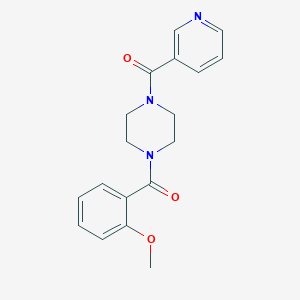

Synthesis Analysis

The synthesis of 4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine derivatives often involves the interaction of specific thieno[2,3-d]pyrimidine compounds with various reagents. For instance, derivatives have been synthesized through reactions involving ethoxycarbonyl or alkylthio substitutions. These processes highlight the flexibility and reactivity of the thieno[2,3-d]pyrimidine core under different chemical conditions (Gangjee et al., 2009).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods, including IR, NMR, and mass spectrometry, often characterize the molecular structure of thieno[2,3-d]pyrimidine derivatives. These techniques have confirmed the unique structural features of these compounds, such as their thieno[2,3-d]pyrimidine ring system, which binds in specific modes indicative of their potential biological activity (Gangjee et al., 2009).

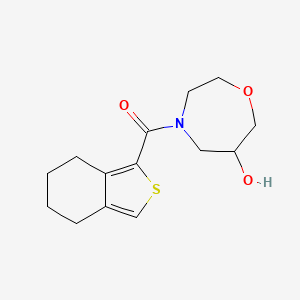

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo a variety of chemical reactions, such as alkylation, nitrating reactions, and cyclization, leading to diverse heterocyclic systems. These reactions are influenced by the substituents on the thieno[2,3-d]pyrimidine core, demonstrating the compounds' reactivity and the potential to create a wide range of derivatives with varying properties (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, can be assessed through various analytical techniques. These properties are crucial for understanding the compounds' behavior in different environments and for their application in scientific research (Aktan et al., 2017).

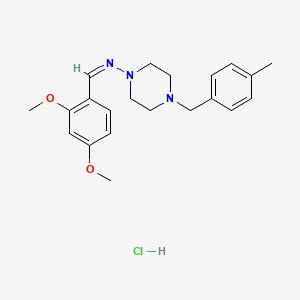

Chemical Properties Analysis

Thieno[2,3-d]pyrimidine derivatives exhibit a range of chemical properties, including reactivity towards nitrating agents and electrophilic reagents. These properties are essential for the synthesis of novel compounds and for exploring the derivatives' potential biological activities. Studies have shown that specific substitutions on the thieno[2,3-d]pyrimidine core can significantly affect the compounds' chemical behavior and reactivity (Mamarakhmonov et al., 2016).

科学的研究の応用

Nonlinear Optical Properties and Electronic Structure

Research has highlighted the importance of thiopyrimidine derivatives, including 4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine analogs, in the field of nonlinear optics (NLO) and electronic materials. A study conducted by Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives. The findings demonstrate that these compounds exhibit significant NLO characteristics, making them suitable for optoelectronic applications. This research underscores the potential of 4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine derivatives for use in high-tech NLO devices due to their enhanced optical responses compared to standard materials (Hussain et al., 2020).

Radioprotective and Antitumor Activities

Alqasoumi et al. (2009) investigated the radioprotective and antitumor activities of novel thieno[2,3-d]pyrimidine derivatives, which include amino acids and imidazothieno-pyrimidines synthesized via reactions involving 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. Some of these compounds exhibited promising radioprotective and antitumor activities, indicating the potential of 4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine derivatives in developing new cancer therapies and radioprotective agents (Alqasoumi et al., 2009).

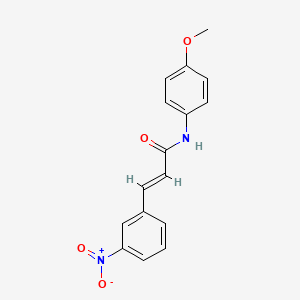

作用機序

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

将来の方向性

Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

4-ethylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S2/c1-4-13-9-8-6(2)7(3)14-10(8)12-5-11-9/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJMAJJKSVMOCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=NC2=C1C(=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)